molecular formula C6H12OSi B123398 2-Propyn-1-ol, 3-(trimethylsilyl)- CAS No. 5272-36-6

2-Propyn-1-ol, 3-(trimethylsilyl)-

Cat. No. B123398
CAS RN: 5272-36-6
M. Wt: 128.24 g/mol
InChI Key: ZVGCJDPEKKEYES-UHFFFAOYSA-N
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Description

2-Propyn-1-ol, 3-(trimethylsilyl)-, also known as 3-(trimethylsilyl)-2-propyn-1-ol, is a chemical compound with the molecular formula C5H10OSi. It is a colorless liquid with a sweet odor, and it is soluble in water, ethanol, and other organic solvents. This compound is used in a variety of scientific applications, such as in organic synthesis, chromatography, and as a reagent in various laboratory experiments.

Scientific Research Applications

Synthesis and Chemical Reactions

  • 2-Propyn-1-ol, 3-(trimethylsilyl) has been used in regio- and stereoselective cross-coupling reactions. For instance, 1,1-Disubstituted 3-aryl-2-propyn-1-ols can undergo regio- and stereoselective cross-coupling with bis(trimethylsilyl)acetylene in the presence of a rhodium catalyst. This process involves cleavage of C(sp)-C(sp3) and C(sp)-Si bonds, producing 2-hydroxymethyl-(E)-enynes. These compounds can be transformed into fluorescent dihydrofuran derivatives through desilylative Sonogashira coupling followed by base-promoted cyclization (Horita et al., 2007).

  • The compound has been used in the synthesis of various chemical derivatives, such as 1,1,1,3,3,3-hexafluoro-2-organyl-propan-2-ols and their corresponding trimethylsilyl ethers, starting from anhydrides or activated esters of carboxylic acids and trimethyl(trifluoromethyl)silane (Babadzhanova et al., 2005).

  • Additionally, 2-Propyn-1-ol, 3-(trimethylsilyl) is involved in stereospecific reduction processes. An example includes the conversion of 3-trimethylsilyl-2-propyn-1-ol to (E)-3-trimethylsilyl-2-propen-1-ol through stereospecific reduction (Jones & Denmark, 2003).

Catalysis and Organic Synthesis

  • In organic synthesis, the compound serves as a precursor or intermediate in various chemical reactions. For instance, lipase-mediated resolution of 4-trimethylsilyl-3-butyn-2-ol has been developed, where the mesylate derivatives of the resolved alcohols undergo highly enantio-, regio-, and diastereoselective additions to aldehydes, leading to homopropargylic alcohol adducts (Marshall et al., 2001).

  • It is also involved in the preparation of 2-(trimethylsilyl)methyl-2-propen-1-ol derivatives via cobalt-catalyzed sp2-sp3 coupling. This method shows excellent functional group tolerance and provides allyl silanes in good overall yield, avoiding the use of highly concentrated organolithium reagents and complex reaction protocols (Riaz et al., 2018).

Mechanism of Action

Target of Action

3-(Trimethylsilyl)propargyl alcohol is used as a reagent to synthesize Isbogrel , a Thromboxane A2 (TXA2) synthase inhibitor and also a TXA2 receptor antagonist . The primary targets of this compound are therefore the TXA2 synthase and TXA2 receptors . These targets play a crucial role in the biosynthesis and function of thromboxanes, which are involved in platelet aggregation and vasoconstriction.

Mode of Action

The compound interacts with its targets by inhibiting the action of TXA2 synthase, thereby reducing the production of thromboxanes. It also antagonizes the TXA2 receptors, preventing thromboxanes from exerting their effects .

Biochemical Pathways

The inhibition of TXA2 synthase and antagonism of TXA2 receptors disrupt the thromboxane pathway. This leads to a decrease in platelet aggregation and vasoconstriction, which are the downstream effects of thromboxanes .

Result of Action

The molecular and cellular effects of the compound’s action include a reduction in the levels of thromboxanes, decreased platelet aggregation, and reduced vasoconstriction . These effects could potentially be beneficial in conditions such as asthma, where excessive platelet aggregation and vasoconstriction can exacerbate symptoms .

Action Environment

The action, efficacy, and stability of 3-(Trimethylsilyl)propargyl alcohol can be influenced by various environmental factors. For instance, the compound is sensitive to moisture , suggesting that it should be stored in a dry environment. Additionally, its solubility in different solvents could affect its absorption and distribution within the body. More research is needed to fully understand the impact of environmental factors on the action of this compound.

properties

IUPAC Name

3-trimethylsilylprop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H12OSi/c1-8(2,3)6-4-5-7/h7H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGCJDPEKKEYES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063751
Record name 2-Propyn-1-ol, 3-(trimethylsilyl)-
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Molecular Weight

128.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

5272-36-6
Record name 3-(Trimethylsilyl)-2-propyn-1-ol
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Record name 2-Propyn-1-ol, 3-(trimethylsilyl)-
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Record name 2-Propyn-1-ol, 3-(trimethylsilyl)-
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Record name 2-Propyn-1-ol, 3-(trimethylsilyl)-
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Record name 3-(trimethylsilyl)-2-propyn-1-ol
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Q & A

Q1: What are some common synthetic applications of 3-(Trimethylsilyl)propargyl alcohol?

A1: 3-(Trimethylsilyl)propargyl alcohol serves as a versatile building block in organic synthesis. Some key applications include:

  • Preparation of spirocyclic C-arylglycosides and C-arylribosides: The compound can be converted to silylated diynes and then subjected to ruthenium-catalyzed cycloaddition with alkynes or chloroacetonitrile to yield the desired spirocyclic structures. [, ]
  • Synthesis of Resolvin D6 and Resolvin E2 methyl ester: The compound serves as a starting material for synthesizing trans-enynyl alcohol intermediates, which are then coupled and further modified to obtain the target resolvins. []
  • Formation of clickable hydrogels and linear polymers: It acts as a hydrogen donor in the photoinitiated free radical polymerization process, enabling the incorporation of alkyne terminal groups for subsequent click chemistry modifications. []

Q2: What is the role of 3-(Trimethylsilyl)propargyl alcohol in synthesizing clickable hydrogels?

A: In the synthesis of clickable hydrogels, 3-(Trimethylsilyl)propargyl alcohol plays a crucial role as a hydrogen donor during the photoinitiated free radical polymerization process. [] This facilitates the generation of initiating radicals from camphorquinone upon exposure to light. These radicals initiate the polymerization of monomers like poly(ethylene glycol) methyl ether methacrylate, leading to the formation of the hydrogel network. Importantly, the use of 3-(Trimethylsilyl)propargyl alcohol allows for the incorporation of alkyne terminal groups within the hydrogel structure. These alkyne groups act as "clickable" handles, enabling further functionalization of the hydrogel through copper-catalyzed Huisgen 1,3-dipolar azide/alkyne click reactions with azide-containing molecules. [] This approach allows for the facile introduction of diverse functionalities into the hydrogel network.

Q3: How is 3-(Trimethylsilyl)propargyl alcohol used in the synthesis of Resolvin D6?

A: 3-(Trimethylsilyl)propargyl alcohol serves as the starting point for synthesizing two key trans-enynyl alcohol intermediates that correspond to specific segments (C1–C8 and C13–C22) of the Resolvin D6 molecule. [] The synthesis involves a Hudrlik–Peterson reaction with TMS-acetylide followed by TMS-desilylation. These intermediates are then coupled using a copper-catalyzed reaction with a 1,4-dihalo-2-butyne derivative. The resulting product undergoes further modifications, including reduction and deprotection steps, to ultimately yield Resolvin D6. []

Q4: Can you describe the structural characteristics of 3-(Trimethylsilyl)propargyl alcohol?

A4: 3-(Trimethylsilyl)propargyl alcohol has the following structural features:

  • Molecular Formula: C6H12OSi [, ]
  • Molecular Weight: 128.26 g/mol [, ]
  • Spectroscopic Data: While the provided research excerpts don't detail specific spectroscopic data, 1H NMR would be a suitable technique to confirm its structure and purity. []

Q5: Are there any stability concerns regarding 3-(Trimethylsilyl)propargyl iodide?

A: While 3-(Trimethylsilyl)propargyl alcohol itself is not mentioned to have specific stability issues in the provided excerpts, the related compound, 3-(Trimethylsilyl)propargyl iodide, is noted to be susceptible to decomposition. [] It is reported to decompose by up to 20% after 5 days when stored at -10 °C in the dark. [] This suggests that proper storage conditions, potentially under inert atmosphere and protected from light, might be necessary for extended storage. Always consult the safety data sheet for specific handling and storage recommendations.

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